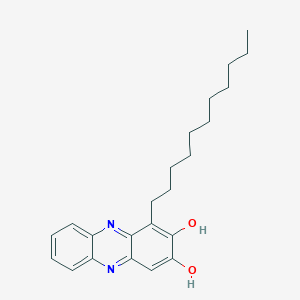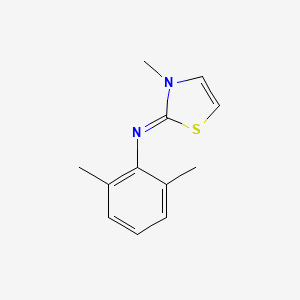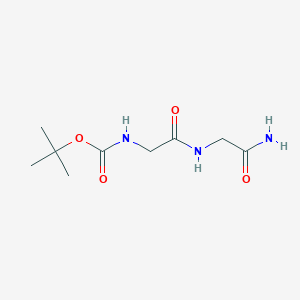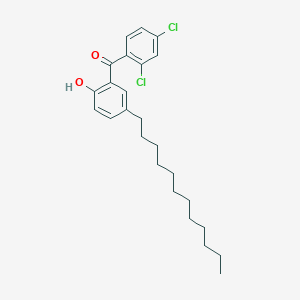
(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is a chemical compound known for its unique structure and properties It consists of a dichlorophenyl group and a dodecyl-hydroxyphenyl group connected by a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone typically involves the reaction of 1-bromododecane with resorcinol in the presence of potassium carbonate in refluxing acetone . This reaction proceeds over a period of 16 to 20 hours, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds, while the dichlorophenyl group can engage in π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(5-dodecyl-2-methoxyphenyl)methanone
- (2,4-Dichlorophenyl)(5-dodecyl-2-aminophenyl)methanone
- (2,4-Dichlorophenyl)(5-dodecyl-2-nitrophenyl)methanone
Uniqueness
(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61679-43-4 |
|---|---|
Molecular Formula |
C25H32Cl2O2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(5-dodecyl-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H32Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16-24(28)22(17-19)25(29)21-15-14-20(26)18-23(21)27/h13-18,28H,2-12H2,1H3 |
InChI Key |
SNZAXKYJXRNOER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-](/img/structure/B14567522.png)
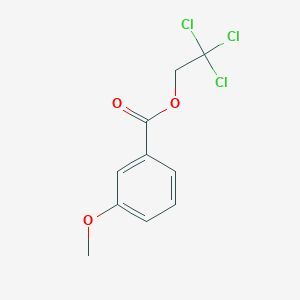
![1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14567524.png)
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
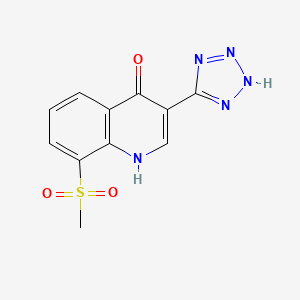
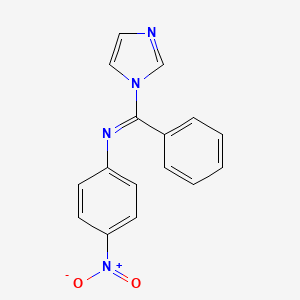
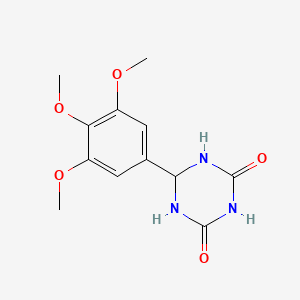
![3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14567564.png)
![4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione](/img/structure/B14567567.png)
